N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dichlorobenzyl group at the 5-position. The acetamide moiety is linked to a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group via a sulfanyl bridge. The compound’s crystallographic and spectroscopic validation likely employs SHELX software, a widely used tool for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-9-5-13(24)22-17(21-9)26-8-14(25)23-16-20-7-11(27-16)6-10-3-2-4-12(18)15(10)19/h2-5,7H,6,8H2,1H3,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVOBBLXAYLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C18H14Cl2N2OS
- Molecular Weight : 377.29 g/mol
- CAS Number : 22071693
Structural Information
The structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-acetamide exhibit notable antimicrobial properties. A study evaluating various thiazole derivatives found that specific substitutions on the thiazole ring can enhance antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. For instance, derivatives containing thiazole and pyrimidine moieties have shown promising results in inhibiting tumor growth in vitro. In one study, a related compound demonstrated an IC50 value of 4.36 μM against human colon cancer cells (HCT 116), indicating substantial anticancer potential .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA Replication : Some studies suggest that these compounds can disrupt DNA replication processes in cancer cells, leading to apoptosis .
Case Studies
- Antibacterial Efficacy : A series of thiazole derivatives were tested for their antibacterial properties. The most effective compound exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, outperforming standard antibiotics like Rifampicin .
- Anticancer Studies : In vitro studies demonstrated that certain thiazole derivatives could effectively inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.91 μM | |
| Antibacterial | M. smegmatis | 50 μg/mL | |
| Anticancer | HCT 116 (Colon Cancer) | 4.36 μM |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by its thiazole and pyrimidine moieties. The molecular formula is , indicating the presence of chlorine atoms and a sulfur atom, which contribute to its biological activity.
Biological Applications
-
Antimicrobial Activity
- Research indicates that compounds containing thiazole and pyrimidine structures exhibit antimicrobial properties. This compound is being studied for its potential effectiveness against various bacterial strains, including resistant strains. For instance, studies have shown that similar thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- The compound is also being evaluated for its anticancer potential. Compounds with similar structural characteristics have been reported to inhibit cancer cell proliferation in various types of cancer, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anticonvulsant Activity
Pharmaceutical Applications
-
Drug Development
- The compound serves as a lead structure for the development of new pharmaceuticals targeting infectious diseases and cancer. Its unique properties allow for modifications that can enhance efficacy and reduce side effects. Researchers are exploring its use in combination therapies to improve treatment outcomes .
- Synthesis of Analogues
Case Studies
- Antimicrobial Efficacy
- Cancer Cell Line Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound shares structural motifs with several analogues documented in pharmacological and synthetic studies:
- Thiazole Derivatives: Compound 8 (2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide) incorporates a sulfamoylphenyl group and dimethylbenzo-thiazole. While it lacks the dihydropyrimidinone-sulfanyl linkage, its IR and NMR data (e.g., C=O at 1689 cm⁻¹, NH stretches at 3410–3312 cm⁻¹, and aromatic proton shifts at δ 7.1–8.1 ppm) highlight the influence of electron-withdrawing substituents on spectral profiles . Compounds m, n, o (from ) feature dimethylphenoxyacetamide and tetrahydro-pyrimidinone groups. The absence of a sulfanyl bridge and dichlorobenzyl substituent likely reduces lipophilicity compared to the target compound.
- Dihydropyrimidinone Analogues: The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group in the target compound contrasts with Rapa analogues (), where dihydropyrimidinone derivatives exhibit distinct NMR shifts (e.g., δ 29–36 ppm and 39–44 ppm regions). Such shifts correlate with substituent-induced electronic perturbations, suggesting that the dichlorobenzyl group in the target compound may enhance aromatic shielding or deshielding effects .
Spectral and Physicochemical Properties
A comparative analysis of key properties is summarized below:
Mechanistic Implications
- Sulfanyl vs. Oxygen Linkages : The sulfanyl bridge in the target compound may confer greater metabolic stability compared to oxygen-linked analogues (e.g., compounds m, n, o), as thioethers resist hydrolysis more effectively than ethers.
- Chlorine’s electron-withdrawing effects may also modulate the thiazole ring’s electronic environment, as observed in NMR chemical shift disparities in analogous systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide?
- Methodology : The synthesis of structurally related acetamide derivatives often involves sequential coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, followed by sulfanyl group introduction using nucleophilic substitution. The 2,3-dichlorobenzyl moiety may be incorporated via alkylation or Suzuki coupling. Key steps include protecting group strategies for reactive sites (e.g., pyrimidinone oxygen) and purification via column chromatography. Structural analogs in and highlight the use of coupling reagents like EDCI/HOBt for amide bond formation .
Q. How can the molecular structure of this compound be validated post-synthesis?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL ( ) for refinement, ensuring data quality metrics (R-factor, CC) meet IUCr standards. For non-crystalline samples, employ high-resolution NMR (1H/13C, HSQC, HMBC) to assign protons and carbons, particularly the thiazole and pyrimidinone rings. Mass spectrometry (HRMS) confirms molecular weight. emphasizes validation of crystallographic data via PLATON/ADDSYM to detect missed symmetry or twinning .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity during synthesis?
- Methodology : Implement Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, demonstrates flow chemistry for improved reproducibility in challenging syntheses. Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress via in-situ techniques (e.g., FTIR, Raman spectroscopy) to minimize side products. Statistical tools like ANOVA validate optimization outcomes .
Q. How can contradictory crystallographic data (e.g., twinning, disorder) be resolved for this compound?
- Methodology : If twinning is suspected (common in thiazole derivatives), use SHELXD ( ) for twin law detection and refine with TWIN/BASF commands in SHELXL. For disorder in the dichlorobenzyl group, apply PART instructions and constrain anisotropic displacement parameters. Validate using R1(wR2) convergence and check for electron density residuals. and stress the importance of data completeness (>95%) and high-resolution limits (<0.8 Å) .
Q. What strategies are effective for studying the compound’s bioactivity, given its structural complexity?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases, proteases). For in vitro assays, design dose-response experiments with controls for solubility (DMSO concentration ≤1%). Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity. highlights SAR studies for analogs, focusing on substituent effects (e.g., dichlorobenzyl’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
